4-Bromo-3-(difluoromethyl)picolinic acid
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Overview
Description
4-Bromo-3-(difluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a bromine atom at the 4-position and a difluoromethyl group at the 3-position on the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and base in an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(difluoromethyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted picolinic acids with different functional groups.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-3-(difluoromethyl)picolinic acid exerts its effects involves interactions with specific molecular targets. For instance, similar compounds like picolinic acid have been shown to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, providing a basis for its potential therapeutic applications.
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With a carboxylic acid group at the 4-position.
Uniqueness: 4-Bromo-3-(difluoromethyl)picolinic acid is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C7H4BrF2NO2 |
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Molecular Weight |
252.01 g/mol |
IUPAC Name |
4-bromo-3-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-2-11-5(7(12)13)4(3)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
ORRUOEXQRSZKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)F)C(=O)O |
Origin of Product |
United States |
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